molecular formula C9H9N3O B7637463 5-Methyl-1H-indazole-3-carboxamide

5-Methyl-1H-indazole-3-carboxamide

Cat. No. B7637463
M. Wt: 175.19 g/mol
InChI Key: SRJPBBUPEYKQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1H-indazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. It is a heterocyclic compound that belongs to the indazole family and has a molecular formula of C9H9N3O. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

  • Monoamine Oxidase B (MAO-B) Inhibitors : Indazole-carboxamides, including 5-Methyl-1H-indazole-3-carboxamide derivatives, have been found to be potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). This is significant for treating neurological disorders like Parkinson’s disease. One study showed that certain derivatives had IC50 values in the subnanomolar range and were highly selective for MAO-B over MAO-A (Tzvetkov et al., 2014).

  • 5-HT3 Receptor Antagonism : Research on [3H]LY278584, a 1-methyl-indazole-carboxamide, has demonstrated its high affinity for 5-HT3 receptors in rat cerebral cortex. This suggests potential applications in treating conditions related to 5-HT3 receptors, such as gastrointestinal disorders or anxiety (Wong et al., 1989).

  • Serotonin Antagonists and Radioligands : Another study synthesized a tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide for use as a radioligand for 5HT3 receptors. This compound displayed high affinity and specificity, suggesting its use in biochemical studies of serotonin antagonist interactions with 5HT3 receptors (Robertson et al., 1990).

  • 5-HT4 Receptor Antagonism : Indazole-3-carboxamides have also been studied for their antagonist affinity at the 5-HT4 receptor, which is relevant for gastrointestinal motility disorders. Modifications to the indazole structure have shown increased 5-HT4 receptor antagonist activity (Schaus et al., 1998).

  • Antitumor Activity : A particular derivative, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has shown antitumor activity by inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

  • PARP-1 Inhibition : N-substituted indazole-3-carboxamide derivatives have been evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which is relevant in cancer treatment and for protection against diabetes-induced damage (Patel et al., 2012).

  • Antimicrobial Agents : Some derivatives of 1H-indazole-3-carboxamide have demonstrated antimicrobial properties, particularly against S. aureus and pathogenic yeast C. albicans, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

properties

IUPAC Name

5-methyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJPBBUPEYKQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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